11-Dodecenoic acid
Overview
Description
11-Dodecenoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a colorless liquid with a fatty, citrusy aroma .
Molecular Structure Analysis
The molecular formula of 11-Dodecenoic acid is C12H22O2 . Its molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) .
Chemical Reactions Analysis
One known reaction involving 11-Dodecenoic acid is the ketonic decarboxylation, which is base catalyzed with MgO as a catalyst. This reaction forms 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .
Physical And Chemical Properties Analysis
11-Dodecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 303.2±11.0 °C at 760 mmHg . The enthalpy of vaporization is 59.8±6.0 kJ/mol . The index of refraction is 1.457 . The molar refractivity is 58.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .
Scientific Research Applications
Insecticide Resistance and Enzyme Inhibition : 11-DDNA plays a role in insecticide resistance. In Drosophila melanogaster, it metabolizes to 11,12-epoxylauric acid and inhibits the metabolism of other substances like lauric acid and testosterone. This is particularly relevant in insecticide-resistant strains (Cuany et al., 1995).
Antitumor and Antifungal Activities : Synthesized derivatives of 11-Dodecenoic acid, like 10-Oxo-11-dodecenoic acid, have demonstrated antitumor and antifungal activities, highlighting its potential in medical applications (Kinoshita & Umezawa, 1961).
Antifungal Properties in Plants : A study found 11-hydroxy-9(Z)-undecenoic acid, a related compound, in wild rice leaves. It demonstrated antifungal properties, which is significant for agricultural and botanical research (Suzuki et al., 1995).
Inactivation of Cytochrome P-450 Enzymes : 11-Dodecynoic acid, an analogue of 11-Dodecenoic acid, can inactivate hepatic cytochrome P-450 enzymes involved in fatty acid hydroxylation. This provides insights into the enzyme's physiological roles (Ortiz de Montellano & Reich, 1984).
Synthesis of Bioactive Compounds : 11-Dodecenoic acid derivatives have been used to synthesize bioactive compounds like (R)-Patulolide A, which have potential therapeutic applications (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).
Formation of Nonenzymatic Plant Extracts : In plant extracts, related compounds like 11-hydroxy-12-oxo-(9Z)-dodecenoic acid have been observed to form in a nonenzymatic process. This contributes to the understanding of plant biochemistry and the formation of cytotoxic compounds in plants (Noordermeer et al., 2000).
Use in Frying Oils : Aldehydic acids, including derivatives of 11-Dodecenoic acid, are present in both used and unused frying oils. This is relevant for food chemistry and health-related studies (Kamal-Eldin et al., 1997).
Quorum-Sensing in Bacteria : Certain Burkholderia cepacia complex species produce 11-Me-C12:Δ2, a quorum-sensing signal related to 11-Dodecenoic acid. This is important in the study of bacterial communication and virulence (Deng et al., 2010).
Safety And Hazards
When handling 11-Dodecenoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
dodec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZPOFFXKUVNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215729 | |
Record name | 11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty, citrusy aroma | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.897 | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
11-Dodecenoic acid | |
CAS RN |
65423-25-8 | |
Record name | 11-Dodecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Dodecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-DODECENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11-Dodecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
2) 10-Oxo-11-dodecenoic acid (IXb) has been prepared from 10-oxoundecanoic acid (IVb) via the corresponding Mannich base Vb.
3) It has been found that IXa and IXb …
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